
Bcl-2-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bcl-2-IN-7 is a chemical compound that functions as an inhibitor of the B-cell lymphoma 2 protein. The B-cell lymphoma 2 protein is a key regulator of apoptosis, which is the process of programmed cell death. Inhibitors of the B-cell lymphoma 2 protein, such as this compound, are of significant interest in the field of cancer research due to their potential to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Méthodes De Préparation
The synthesis of Bcl-2-IN-7 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact. Specific details on the synthetic routes and reaction conditions for this compound are often proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
Bcl-2-IN-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in the formation of substituted analogs .
Applications De Recherche Scientifique
Bcl-2-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of apoptosis and the role of the B-cell lymphoma 2 protein in cell death. In biology, this compound is used to investigate the pathways involved in apoptosis and to identify potential therapeutic targets for cancer treatment. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including chronic lymphocytic leukemia and acute myeloid leukemia. In industry, this compound may be used in the development of new anticancer drugs and in the optimization of existing therapies .
Mécanisme D'action
The mechanism of action of Bcl-2-IN-7 involves the inhibition of the B-cell lymphoma 2 protein, which is an anti-apoptotic protein that prevents cell death by binding to and inhibiting pro-apoptotic proteins. By inhibiting the B-cell lymphoma 2 protein, this compound promotes the activation of pro-apoptotic proteins, leading to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and activation of caspases that execute apoptosis. This mechanism of action makes this compound a promising candidate for inducing apoptosis in cancer cells and inhibiting tumor growth .
Comparaison Avec Des Composés Similaires
Bcl-2-IN-7 is similar to other B-cell lymphoma 2 protein inhibitors, such as venetoclax and navitoclax. this compound is unique in its specific binding affinity and selectivity for the B-cell lymphoma 2 protein. This selectivity may result in fewer off-target effects and improved therapeutic efficacy compared to other inhibitors. Similar compounds include venetoclax, navitoclax, and other small molecule inhibitors that target the B-cell lymphoma 2 protein and related anti-apoptotic proteins .
Propriétés
Formule moléculaire |
C24H22N4O5S2 |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
2-[8-methoxy-4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O5S2/c1-15-6-3-4-8-19(15)26-21(29)14-34-24-27-22-18(7-5-9-20(22)33-2)23(30)28(24)16-10-12-17(13-11-16)35(25,31)32/h3-13H,14H2,1-2H3,(H,26,29)(H2,25,31,32) |
Clé InChI |
SDXMXURTQKVRRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC=C3OC)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
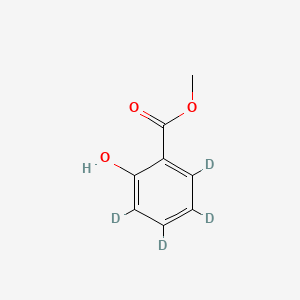
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
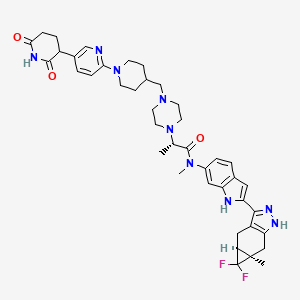
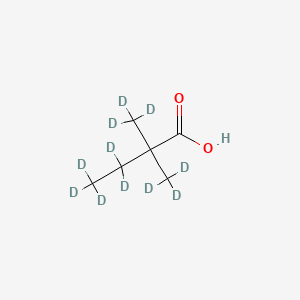
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
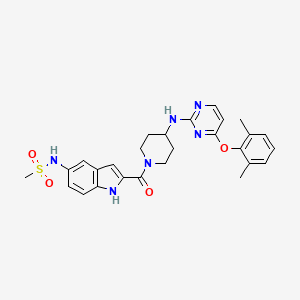
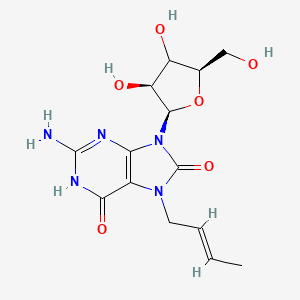
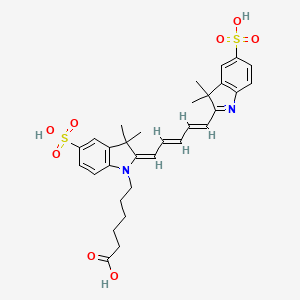
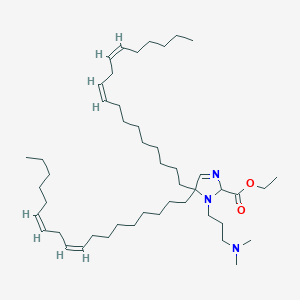

![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
